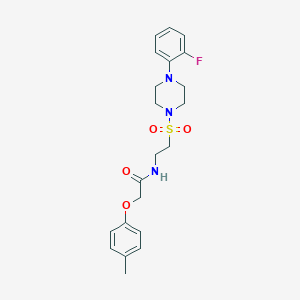

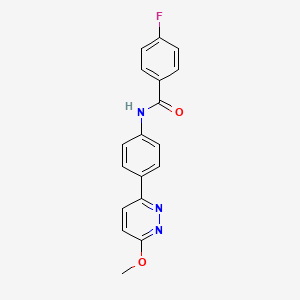

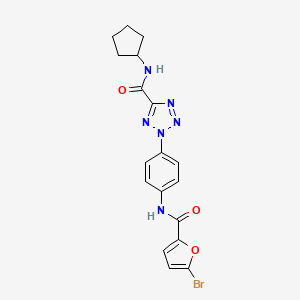

![molecular formula C29H18Cl2N2O4 B2500745 6-氯-3-[(E)-3-(7-氯-2,3-二氢-[1,4]二噁英[2,3-g]喹啉-8-基)丙-2-烯酰基]-4-苯基-1H-喹啉-2-酮 CAS No. 1564281-21-5](/img/structure/B2500745.png)

6-氯-3-[(E)-3-(7-氯-2,3-二氢-[1,4]二噁英[2,3-g]喹啉-8-基)丙-2-烯酰基]-4-苯基-1H-喹啉-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex quinolinone derivatives often involves cyclization reactions. For instance, the synthesis of 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one was achieved through the cyclization of phenylethylaminophtalides with polyphosphoric acid. This process was characterized by X-ray diffraction and NMR assignments, indicating the importance of structural analysis in confirming the formation of the desired compound . Similarly, 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone was synthesized, and its stable forms were isolated. The establishment of their structures was supported by B3LYP geometry, energy, and GIAO/B3LYP NMR calculations, demonstrating the utility of computational methods in conformational analysis .

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is often complex and can exhibit conformational and configurational disorder. For example, in the case of 6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one, the six-membered heterocyclic ring displayed a conformation that was intermediate between envelope and half-chair forms. This molecule also showed enantiomeric configurations leading to positional disorder . Such structural intricacies are crucial for understanding the chemical behavior and potential reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of quinolinone derivatives can be predicted by theoretical studies, such as those using DFT hybrid methods. Local reactivity descriptors like Fukui functions, local softness, and local electrophilicity were calculated to understand the aromatic demethoxylation process. These theoretical insights are essential for anticipating how such compounds might behave in various chemical reactions, including potential precursor transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinone derivatives are closely related to their molecular structures. The presence of hydrogen bonding and aromatic pi-pi stacking interactions, as observed in the molecules studied, can significantly influence the physical properties such as solubility, melting point, and crystal formation. The N-H...O hydrogen bonds and C-H...O hydrogen bonds contribute to the formation of complex chains of rings, while pi-pi stacking interactions reinforce these structures, affecting the overall chemical stability and reactivity of the compounds .

科学研究应用

催化和合成

对喹啉衍生物的研究,类似于6-氯-3-[(E)-3-(7-氯-2,3-二氢-[1,4]二氧杂喹啉-8-基)丙-2-烯酰基]-4-苯基-1H-喹啉-2-酮,已经证明它们在催化中的实用性。例如,喹啉化合物已被用于制备夹持功能化催化剂,展示了它们在合成应用中的潜力,如酮还原过程。这些源自喹啉结构的催化剂显示出在促进各种化学转化方面的潜力,突显了喹啉衍生物在催化过程中的多功能性和实用性(Facchetti et al., 2016)。

药物应用

喹啉衍生物因其在药物领域的相关性而广为人知。它们的结构复杂性和多样性使其在药物设计中具有广泛的生物活性,使其成为药物设计中有价值的支架。基于喹啉的化合物已被探索其抗癌、抗疟疾和抗真菌等性质。对这些化合物的研究继续揭示出新的潜在治疗应用,强调了喹啉衍生物在新药物开发中的重要性(Abad et al., 2021)。

材料科学

喹啉衍生物还在材料科学中找到应用,特别是在开发具有特定光学和电子性能的新材料方面。这些化合物可以被设计成具有适用于各种应用的独特特性,包括传感器、光伏和发光二极管(LED)。喹啉衍生物在材料科学中的多功能性突显了它们在促进技术和工业进步中的潜力。

抗氧化性能

最近的研究突显了喹啉衍生物的抗氧化潜力,表明它们在对抗氧化应激方面的有用性。这种性质在开发可以减轻生物系统氧化损伤的化合物方面尤为重要,从而在预防和治疗与氧化应激相关的疾病方面具有潜在应用(Hussein et al., 2016)。

作用机制

未来方向

属性

IUPAC Name |

6-chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H18Cl2N2O4/c30-19-7-8-21-20(14-19)26(16-4-2-1-3-5-16)27(29(35)33-21)23(34)9-6-17-12-18-13-24-25(37-11-10-36-24)15-22(18)32-28(17)31/h1-9,12-15H,10-11H2,(H,33,35)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRKLHRGSWBQSJ-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC3=NC(=C(C=C3C=C2O1)C=CC(=O)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC3=NC(=C(C=C3C=C2O1)/C=C/C(=O)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H18Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

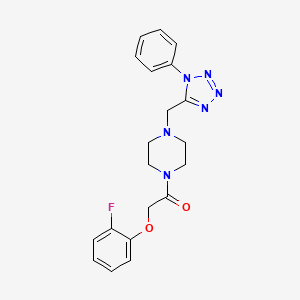

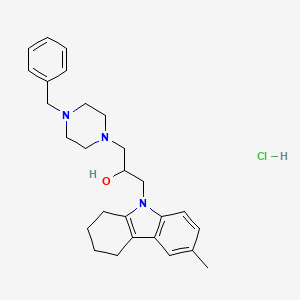

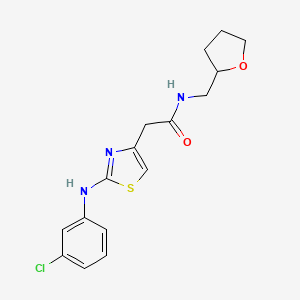

![7-bromo-5-phenyl-4-[2-(pyrrolidin-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2500663.png)

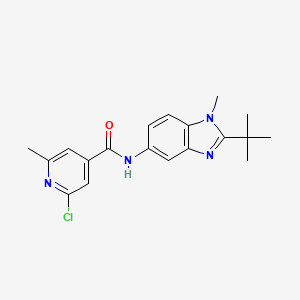

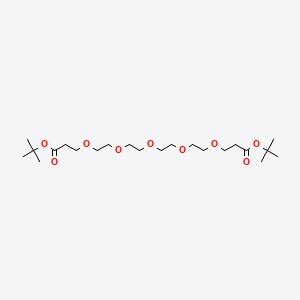

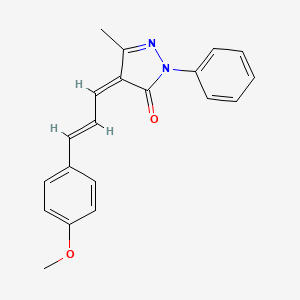

![1-[(2-amino-2-oxoethyl)thio]-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500673.png)

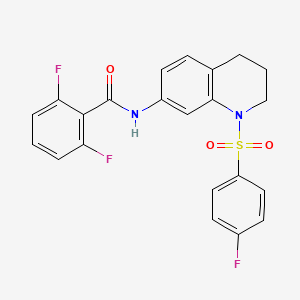

![(5-Bromo-2-methylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2500678.png)